molecular formula C14H17N5 B12488122 N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine

N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B12488122
M. Wt: 255.32 g/mol
InChI Key: CGANICBYIRIJAR-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine is a compound that features both an indole and a triazole moiety Indole derivatives are known for their wide range of biological activities, while triazoles are often used in medicinal chemistry due to their stability and ability to form hydrogen bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine typically involves the formation of the indole and triazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The triazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the triazole ring can form hydrogen bonds with biological molecules. These interactions can lead to changes in the activity of the target molecules, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine
  • N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-4-amine
  • N-[(1-ethyl-1H-indol-3-yl)methyl]-3-ethyl-1H-1,2,4-triazol-5-amine

Uniqueness

N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine is unique due to its specific combination of indole and triazole moieties, which confer distinct chemical and biological properties. This combination allows it to interact with a wide range of biological targets and makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

N-[(1-ethylindol-3-yl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C14H17N5/c1-3-19-9-11(12-6-4-5-7-13(12)19)8-15-14-16-10(2)17-18-14/h4-7,9H,3,8H2,1-2H3,(H2,15,16,17,18)

InChI Key

CGANICBYIRIJAR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CNC3=NNC(=N3)C

Origin of Product

United States

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